N-Octyl B-D-maltoside molecular weight and formula
N-Octyl B-D-maltoside molecular weight and formula
N-Octyl -D-Maltoside (OM): Physicochemical Profiling and Strategic Applications in Membrane Protein Structural Biology[1]
Executive Summary
N-Octyl
This technical guide provides a rigorous analysis of OM’s physicochemical properties, mechanistic behavior, and validated protocols for its use in drug discovery and structural biology.
Part 1: Physicochemical Specifications
Accurate physicochemical data is the foundation of reproducible membrane protein extraction. The following parameters define the operational window for OM.
Table 1: Core Physicochemical Profile
| Parameter | Value | Technical Significance |
| IUPAC Name | n-Octyl- | Defines stereochemistry (beta-anomer).[1] |
| Molecular Formula | Hydrophilic maltose head + C8 alkyl tail. | |
| Molecular Weight | 454.51 g/mol | Essential for molarity calculations. |
| CMC ( | ~19 – 25 mM (0.9 – 1.1%) | High CMC allows easy removal by dialysis. |
| CMC (0.1M NaCl) | ~19.5 mM | Ionic strength slightly lowers CMC. |
| Aggregation Number | ~47 – 84 | Forms relatively small micelles (~38-40 kDa).[1] |
| Micelle MW | ~38,000 Da | Smaller than DDM (~72 kDa), reducing solvent channels in crystals. |
| HLB Number | ~13-14 | Indicates high water solubility (Hydrophilic-Lipophilic Balance).[1] |
Critical Note: The Critical Micelle Concentration (CMC) of OM is significantly higher than that of DDM (~0.17 mM). This requires maintaining a working concentration of at least 1.5% w/v (33 mM) during solubilization to ensure sufficient free monomer availability for lipid displacement.
Part 2: Mechanistic Insight & Molecular Topology
OM acts as a non-ionic surfactant. Its efficacy stems from the balance between its short octyl (C8) tail and the bulky maltose (disaccharide) head group .
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Head Group (Maltose): Unlike the single glucose unit in Octyl Glucoside (OG), the maltose unit in OM provides a larger hydration shell. This makes OM "milder" (less denaturing) than OG, preserving the native fold of sensitive G-Protein Coupled Receptors (GPCRs) and transporters.
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Tail Group (Octyl): The short C8 chain interacts weakly with the hydrophobic transmembrane domains compared to the C12 chain of DDM. While this reduces thermal stability, it prevents the formation of large, floppy micelles that obstruct crystal lattice formation.
Visualization: Chemical Topology & Micelle Architecture
The following diagram illustrates the schematic topology of OM and its assembly into a micelle.
Figure 1: Schematic representation of N-Octyl
Part 3: Validated Experimental Protocol
Workflow: Detergent Exchange for Crystallography
A common strategy in drug development is to solubilize and purify a protein in a stable detergent (like DDM) and then exchange it into OM prior to crystallization to minimize the micelle size.
Objective: Exchange protein from DDM (0.02%) to OM (1.0%) for crystallization trials.
Reagents
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Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM.
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Buffer B: 20 mM HEPES pH 7.5, 150 mM NaCl, 1.1% (24 mM) OM .
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Target Protein: Purified GPCR or Transporter (~5 mg/mL).
Step-by-Step Methodology
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Column Equilibration:
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Equilibrate a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) with 2 Column Volumes (CV) of Buffer B.
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Expert Tip: Ensure the OM concentration in the buffer is slightly above its CMC (approx 24-25 mM) to prevent protein aggregation during the transition.
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Sample Loading:
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Concentrate the protein sample (currently in Buffer A) to ~10 mg/mL.
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Inject the sample onto the SEC column.
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Elution & Exchange:
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Run the column at a low flow rate (0.3 – 0.5 mL/min).
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As the protein travels through the column, DDM micelles (large, slow exchange) are separated, and the protein is encapsulated by the high-concentration OM monomers/micelles from the running buffer.
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Validation:
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Monitor UV absorbance at 280 nm.
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Collect peak fractions.
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Self-Validating Step: Measure the refractive index or use a colorimetric detergent assay to confirm the presence of OM and absence of DDM in the final pool.
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Visualization: The Detergent Exchange Workflow
Figure 2: Workflow for exchanging stable DDM micelles for compact OM micelles via Size Exclusion Chromatography.
Part 4: Comparative Analysis & Troubleshooting
OM vs. The Alternatives
Choosing OM is a strategic decision based on the trade-off between stability and micelle size.
| Feature | Octyl Glucoside (OG) | Octyl Maltoside (OM) | Dodecyl Maltoside (DDM) |
| Tail Length | C8 | C8 | C12 |
| Head Group | Glucose (Monosaccharide) | Maltose (Disaccharide) | Maltose (Disaccharide) |
| CMC | ~25 mM | ~20 mM | ~0.17 mM |
| Harshness | High (Denaturing risk) | Moderate (Mild) | Low (Very Stabilizing) |
| Micelle Size | ~25 kDa | ~40 kDa | ~72 kDa |
| Primary Use | Bacterial proteins, rapid dialysis | Crystallography, NMR | General purification, Cryo-EM |
Troubleshooting Guide
Issue: Protein precipitates upon exchange into OM.
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Cause: The C8 tail of OM provides less hydrophobic shielding than the C12 tail of DDM. The protein's hydrophobic belt is exposed.
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Solution:
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Switch to an intermediate detergent like Decyl Maltoside (DM) (C10 tail).
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Add lipids (e.g., CHS) or stabilizing additives to the OM buffer.
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Maintain OM concentration strictly >20 mM.
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Issue: Crystals are forming but diffract poorly.
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Cause: High residual detergent concentration (free micelles) interfering with lattice contacts.
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Solution: Because OM has a high CMC, it can be easily dialyzed. Perform a mild dialysis step against a buffer containing exactly the CMC (19 mM) to remove excess micelles while keeping the protein solubilized.
References
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PubChem. Octyl maltopyranoside (Compound Summary). National Library of Medicine. [Link]
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Stetsenko, A. & Guskov, A. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals 2017, 7(7), 197. [Link][2]
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Privé, G.G. Detergents for the stabilization and crystallization of membrane proteins. Methods, 2007. [Link]
